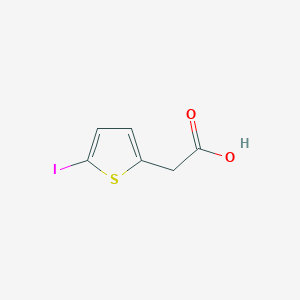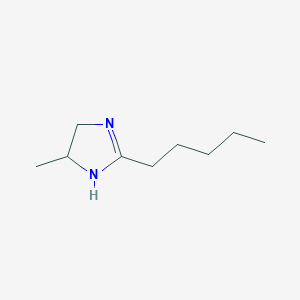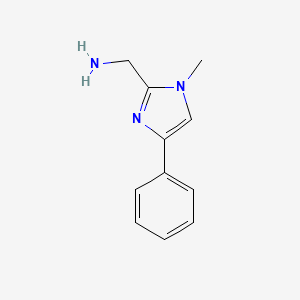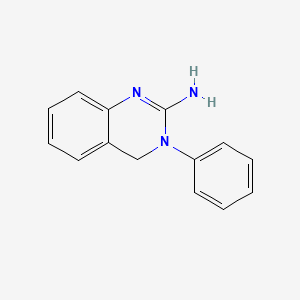
1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom in the ring. This particular compound features a cyclohexylethyl group and two methyl groups attached to the pyrrole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-cyclohexylethylamine with 2,5-dimethylpyrrole-3-carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
化学反応の分析
1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents. These reactions can lead to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and halogenating agents (e.g., Br2). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
科学的研究の応用
1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biological studies to investigate the interactions of pyrrole derivatives with biological macromolecules.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs targeting specific pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique structural properties.
作用機序
The mechanism of action of 1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target proteins, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid can be compared with other pyrrole derivatives, such as:
2,5-Dimethylpyrrole-3-carboxylic acid: Lacks the cyclohexylethyl group, resulting in different chemical and biological properties.
1-(2-Phenylethyl)-2,5-dimethylpyrrole-3-carboxylic acid: Features a phenylethyl group instead of a cyclohexylethyl group, leading to variations in hydrophobicity and molecular interactions.
1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-aldehyde:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C15H23NO2 |
|---|---|
分子量 |
249.35 g/mol |
IUPAC名 |
1-(2-cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H23NO2/c1-11-10-14(15(17)18)12(2)16(11)9-8-13-6-4-3-5-7-13/h10,13H,3-9H2,1-2H3,(H,17,18) |
InChIキー |
JDNZWCZGEOYNPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1CCC2CCCCC2)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane](/img/structure/B13871566.png)
![2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one](/img/structure/B13871577.png)

![4-chloro-6-[2-(1H-pyrazol-4-yl)ethynyl]thieno[3,2-d]pyrimidine](/img/structure/B13871588.png)
![1-[(3-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13871594.png)
